molecular formula C24H22N4O2S B10941354 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethylphenyl)hydrazinecarbothioamide

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethylphenyl)hydrazinecarbothioamide

Cat. No.: B10941354
M. Wt: 430.5 g/mol
InChI Key: HDIAUMPAOAQPSY-UHFFFAOYSA-N
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Description

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyanophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-cyanophenol with benzyl bromide to form 4-cyanophenoxybenzyl bromide. This intermediate is then reacted with 3-benzoylbenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and cyanophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide moiety, in particular, is responsible for its potential therapeutic effects and reactivity in various chemical reactions.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(4-ethylphenyl)thiourea

InChI

InChI=1S/C24H22N4O2S/c1-2-17-6-10-21(11-7-17)26-24(31)28-27-23(29)20-5-3-4-19(14-20)16-30-22-12-8-18(15-25)9-13-22/h3-14H,2,16H2,1H3,(H,27,29)(H2,26,28,31)

InChI Key

HDIAUMPAOAQPSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

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